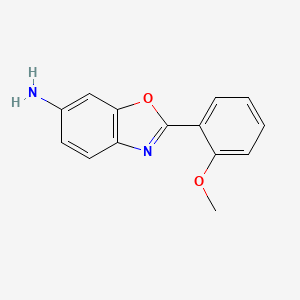

2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine

Description

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-12-5-3-2-4-10(12)14-16-11-7-6-9(15)8-13(11)18-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBCPTRYFOWZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039945-84-0 | |

| Record name | 1039945-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction with o-Aminophenols

One common approach involves the reaction of o-aminophenols with appropriate reagents to form the benzoxazole ring. This can be achieved using electrophilic cyanating agents or through Smiles rearrangement, as seen in the synthesis of other benzoxazole derivatives.

Use of Poly(ethylene glycol)-bound Sulphonic Acid (PEG-SO3H)

PEG-SO3H has been used as a catalyst and solvent in the synthesis of benzoxazole derivatives. This method offers advantages such as simplicity, efficiency, and environmental friendliness. However, specific applications to 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine might require further adaptation.

General Synthetic Strategy

A general strategy for synthesizing benzoxazole derivatives involves the cyclization of o-nitrophenols with aldehydes or benzoic acids in the presence of a catalyst like PEG-SO3H. For 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine, a similar approach could be employed, starting from appropriately substituted o-nitrophenols and aldehydes.

Analysis of Preparation Methods

Advantages and Disadvantages

| Method | Advantages | Disadvantages |

|---|---|---|

| Electrophilic Cyanation | High yield, non-toxic reagents | Requires Lewis acid, potentially complex purification |

| Smiles Rearrangement | Versatile, good yields | May involve harsh conditions, multiple steps |

| PEG-SO3H Catalysis | Environmentally friendly, simple procedure | Limited substrate tolerance, potential for low selectivity |

Research Findings

Recent studies have focused on developing more efficient and sustainable methods for benzoxazole synthesis. The use of PEG-SO3H as a catalyst and solvent offers a promising approach due to its simplicity and environmental benefits. However, specific applications to 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine require further investigation.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

Reduction: The nitro group (if present as an intermediate) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Iron powder in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Formation of 2-(2-hydroxyphenyl)-1,3-benzoxazol-6-amine or 2-(2-carboxyphenyl)-1,3-benzoxazol-6-amine.

Reduction: Conversion of nitro intermediates to the corresponding amine.

Substitution: Halogenated derivatives such as 2-(2-bromo- or chloro-phenyl)-1,3-benzoxazol-6-amine.

Applications De Recherche Scientifique

2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

Industry: Utilized in the development of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mécanisme D'action

The mechanism of action of 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For instance, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxyphenyl Substitution

2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine

- Key Differences : The methoxy group is at the meta position (3-) of the phenyl ring instead of the ortho position (2-).

- Implications :

- Electronic Effects : A 3-methoxy group exerts less steric hindrance but similar electron-donating effects compared to 2-methoxy. This may alter π-π stacking or binding to hydrophobic pockets in biological targets.

- Solubility : Positional isomerism could influence logP values, though both isomers retain moderate polarity due to the methoxy and amine groups .

2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

- Key Differences : Replaces the methoxy group with a methyl group at the phenyl 3-position.

- Metabolic Stability: Methyl groups are generally more resistant to oxidative metabolism than methoxy groups. Molecular Formula: C14H12N2O (vs. C14H12N2O2 for the target compound) .

Core Heterocycle Modifications

6-Methoxy-1,3-benzothiazol-2-amine

- Key Differences : Benzothiazole core (sulfur atom) instead of benzoxazole (oxygen atom), with methoxy at position 6 and amine at position 2.

- Implications: Electronic Properties: Sulfur’s larger atomic size and polarizability may enhance interactions with electron-deficient targets. Molecular Weight: C8H8N2OS (MW: 180.23 g/mol), lighter than the target compound .

2-Methylbenzo[d]oxazol-6-amine

- Key Differences : Methyl substituent on the benzoxazole core (position 2) instead of a methoxyphenyl group.

- Implications :

Substituent Variations on Benzoxazole/Benzothiazole

2-(Methylthio)-1,3-benzothiazol-6-amine

- Key Differences : Methylthio (-SMe) group at position 2 of a benzothiazole core.

- Implications :

N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine

- Key Differences : N-methylation of the amine group and methylthio substituent.

- Molecular Formula: C9H10N2S2 (MW: 210.32 g/mol) .

Structural and Physicochemical Data Table

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine | Benzoxazole | 2-(2-OCH3Ph), 6-NH2 | C14H12N2O2 | 252.26 | High polarity, chiral potential |

| 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine | Benzoxazole | 2-(3-OCH3Ph), 6-NH2 | C14H12N2O2 | 252.26 | Reduced steric hindrance |

| 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine | Benzoxazole | 2-(3-CH3Ph), 6-NH2 | C14H12N2O | 224.26 | Increased lipophilicity |

| 6-Methoxy-1,3-benzothiazol-2-amine | Benzothiazole | 6-OCH3, 2-NH2 | C8H8N2OS | 180.23 | Sulfur-enhanced polarizability |

| 2-Methylbenzo[d]oxazol-6-amine | Benzoxazole | 2-CH3, 6-NH2 | C8H8N2O | 148.16 | Simplified structure, high solubility |

Research Findings and Implications

- Chiral Resolution: suggests that substituent position (e.g., 2- vs.

- Synthetic Accessibility : Compounds with methyl or methoxy groups on the phenyl ring (e.g., ) are often synthesized via Ullmann or Buchwald-Hartwig couplings, whereas benzothiazoles () may require cyclization of thioamides.

- Substituent variations likely tune target affinity and selectivity.

Activité Biologique

2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This benzoxazole derivative has been studied for its potential applications in treating various diseases, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine is , with a molecular weight of approximately 225.26 g/mol. Its structure features a benzoxazole ring system with a methoxy group at the 2-position of the phenyl ring and an amino group at the 6-position. This unique arrangement contributes to its pharmacological properties.

Biological Activities

Research indicates that 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine exhibits various biological activities:

- Antimicrobial Activity : The compound shows significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that benzoxazole derivatives can inhibit microbial growth by interacting with specific enzymes involved in microbial metabolism.

- Antifungal Activity : It has also shown antifungal properties, particularly against pathogens such as Candida albicans. The structure-activity relationship suggests that modifications in the phenyl ring can enhance antifungal efficacy .

- Anticancer Activity : The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells .

The mechanism of action for 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate their functions, leading to antimicrobial or anticancer effects. For instance, it may inhibit DNA gyrase in bacteria, disrupting DNA replication and leading to cell death .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the benzoxazole scaffold influence biological activity:

Case Studies

Several studies have focused on the biological evaluation of derivatives related to 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine:

- Antimicrobial Evaluation : A study screened various benzoxazole derivatives for their antimicrobial properties using Escherichia coli and Staphylococcus aureus. Compounds with methoxy substitutions showed lower minimum inhibitory concentrations (MICs) compared to their unsubstituted counterparts .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of benzoxazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while showing reduced toxicity towards normal cells, suggesting their potential as anticancer agents .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to various biological targets, providing insights into their mechanisms of action and helping guide further synthetic modifications for improved efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via oxidative cyclodesulfurization of monothiourea intermediates derived from substituted aminophenols and aryl isothiocyanates. A cost-effective approach uses iodine (I₂) as a mild desulfurizing agent in dimethyl sulfoxide (DMSO) at 80–100°C for 6–12 hours. Key variables include substituent effects (electron-donating vs. withdrawing groups on the aryl isothiocyanate) and solvent polarity, which influence cyclization efficiency. Yields typically range from 65% to 85% under optimized conditions .

- Data Reference : Reaction time, temperature, and yield correlations are detailed in Table 1 of .

Q. Which analytical techniques are critical for structural confirmation of 2-(2-Methoxyphenyl)-1,3-benzoxazol-6-amine?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) in single crystals. For analogs like 6-methoxy-1,3-benzothiazol-2-amine, C–N bond lengths are ~1.36 Å, and methoxy groups adopt planar conformations .

- NMR spectroscopy : ¹H NMR shows characteristic aromatic protons (δ 6.8–8.2 ppm) and methoxy singlet (~δ 3.8 ppm). ¹³C NMR confirms the benzoxazole core (C-2 at ~160 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ peaks with <2 ppm error.

Q. How is purity assessed during synthesis, and what are common impurities?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm. Impurities often include uncyclized thiourea intermediates or dimeric byproducts.

- Recrystallization : Ethanol-water mixtures (3:1) yield >95% purity. Residual DMSO is removed via repeated washing with cold diethyl ether .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

- Methodological Answer :

- Dose-response profiling : Test across concentrations (1–100 µM) in multiple cell lines (e.g., Gram-positive bacteria vs. mammalian cells). For example, analogs with ED₅₀ <10 µM in S. aureus but CC₅₀ >50 µM in HEK293 cells indicate selectivity .

- Mechanistic studies : Use fluorescence quenching to assess DNA intercalation or β-ketoacyl-ACP synthase inhibition assays for target validation.

- Structural analogs : Compare activity of 6-amine vs. 6-nitro derivatives to identify pharmacophore requirements .

Q. What computational strategies predict the compound’s reactivity and binding modes?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level; analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock Vina with protein targets (e.g., E. coli DNA gyrase, PDB: 1KZN). The methoxyphenyl group shows π-π stacking with Tyr122, while the benzoxazole NH forms hydrogen bonds with Asp73 .

Q. How can synthetic yields be improved for electron-deficient aryl isothiocyanate precursors?

- Methodological Answer :

- Additive screening : Introduce tetrabutylammonium iodide (TBAI, 10 mol%) to enhance iodine’s oxidative capacity in polar aprotic solvents.

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 45 minutes at 120°C, achieving ~90% yield for nitro-substituted derivatives .

- Post-reduction : Catalytic hydrogenation (H₂/Pd-C) of 6-nitro intermediates followed by amine protection improves stability during purification .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in crystallinity and solubility?

- Methodological Answer :

- Polymorph screening : Use solvent-drop grinding with ethanol, acetonitrile, or ethyl acetate to identify stable crystalline forms.

- Solubility studies : Measure in PBS (pH 7.4) and simulate gastrointestinal conditions (HCl, pH 1.2). Amorphous dispersions with PVP-VA64 enhance aqueous solubility by 15-fold .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 178–182°C | |

| LogP (Partition Coefficient) | HPLC (Shimadzu C18) | 2.8 ± 0.3 | |

| IC₅₀ (Antimicrobial) | Microbroth dilution | 3.2 µM (S. aureus ATCC 25923) | |

| HOMO-LUMO Gap | DFT Calculation | 4.3 eV |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.